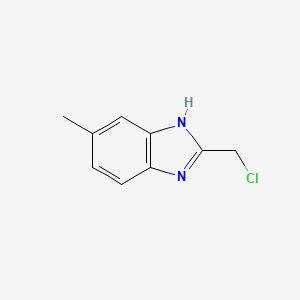

2-(chloromethyl)-5-methyl-1H-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRYYRQILDVDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295657 | |

| Record name | 2-(chloromethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80567-68-6 | |

| Record name | 80567-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Chloromethyl)-5-methyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(chloromethyl)-5-methyl-1H-benzimidazole, a key intermediate in the development of various pharmaceutical compounds. The document details the prevalent synthesis mechanism, comprehensive experimental protocols, and a summary of quantitative data to aid in research and development.

Core Synthesis Route: Phillips-Ladenburg Condensation

The primary and most widely employed method for the synthesis of this compound is the Phillips-Ladenburg condensation. This reaction involves the condensation of 4-methyl-1,2-phenylenediamine with chloroacetic acid under acidic conditions. The acidic medium, typically hydrochloric acid, facilitates the formation of the benzimidazole ring.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound and its close analog, 2-(chloromethyl)-1H-benzimidazole. This data provides a comparative overview of reaction conditions and expected yields.

| Product | Starting Materials | Solvent/Catalyst | Reaction Time | Temperature | Yield (%) | Reference |

| 2-(chloromethyl)-1H-benzimidazole | o-phenylenediamine, chloroacetic acid | 5 N HCl | 8 hours | Reflux | 79.2% | [1] |

| 2-(chloromethyl)-1H-benzimidazole | o-phenylenediamine, chloroacetic acid | 4 M HCl | 3-6 hours | 100-120°C | 87-93% | [2] |

| This compound | 4-methyl-1,2-phenylenediamine, chloroacetic acid | Ethanol | Not Specified | Ambient | 98% | [3] |

| Substituted 2-(chloromethyl)-1H-benzimidazoles | 4-substituted-o-phenylenediamine, chloroacetic acid | 4 N HCl | 4 hours | Reflux | Not specified | [4] |

Reaction Mechanism

The synthesis proceeds via a well-established condensation mechanism. The key steps are outlined below:

-

Protonation of Chloroacetic Acid: The carboxylic acid group of chloroacetic acid is protonated by the strong acid catalyst (HCl), increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the amino groups of 4-methyl-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon of chloroacetic acid.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

-

Proton Transfer and Water Elimination: A series of proton transfers and the elimination of a water molecule result in the formation of an N-acylated intermediate.

-

Intramolecular Cyclization: The second amino group of the phenylenediamine then attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion.

-

Dehydration and Aromatization: Subsequent dehydration and proton loss lead to the formation of the stable, aromatic benzimidazole ring.

Experimental Protocols

Conventional Synthesis via Reflux in Hydrochloric Acid

This protocol is adapted from the synthesis of 2-(chloromethyl)-1H-benzimidazole and is a reliable method for obtaining the 5-methyl derivative.[1][4]

Materials:

-

4-methyl-1,2-phenylenediamine

-

Chloroacetic acid

-

5 N Hydrochloric acid

-

Ammonium hydroxide solution (or other suitable base)

-

Deionized water

-

Ethanol or Methanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, combine 4-methyl-1,2-phenylenediamine and a slight molar excess of chloroacetic acid.

-

Add 5 N hydrochloric acid to the flask. The volume should be sufficient to dissolve the reactants upon heating.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain for 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with ammonium hydroxide solution until the pH is neutral. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic impurities.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.

Microwave-Assisted Synthesis

A more rapid synthesis can be achieved using microwave irradiation.

Materials:

-

4-methyl-o-phenylenediamine

-

Chloroacetic acid

-

Ethanol

-

Acetic anhydride

Equipment:

-

Microwave reactor

-

Microwave-safe reaction vessel with a stirrer

Procedure:

-

In a microwave-safe reaction vessel, dissolve 4-methyl-o-phenylenediamine (0.004 mol) and chloroacetic acid (0.004 mol) in ethanol (20 mL).

-

Add acetic anhydride (2 mL) to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture for 5-10 minutes at a power of 400 watts. Monitor the reaction completion by TLC.

-

After cooling, the product can be isolated and purified as described in the conventional method.

Experimental Workflow

The following diagram illustrates the general workflow for the conventional synthesis and purification of this compound.

References

physical and chemical properties of 2-(chloromethyl)-5-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(chloromethyl)-5-methyl-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are a critical class of compounds in medicinal chemistry, known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, a key intermediate for the synthesis of various biologically active molecules.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂ | [1][2] |

| Molecular Weight | 180.63 g/mol | [1][2] |

| CAS Number | 80567-68-6 | [2] |

Spectroscopic Properties

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR) for this compound are not available in the reviewed literature. For researchers synthesizing this compound, standard spectroscopic analyses would be required for full characterization.

Synthesis of this compound

A general and widely applicable method for the synthesis of 5-substituted-2-(chloromethyl)-1H-benzimidazoles is the condensation reaction between the corresponding o-phenylenediamine derivative and chloroacetic acid. This reaction is typically carried out under acidic conditions with heating.

General Experimental Protocol

A mixture of 4-methyl-1,2-phenylenediamine and an equimolar amount of chloroacetic acid is refluxed in the presence of an acid, commonly 4N hydrochloric acid. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base, such as ammonium hydroxide, to precipitate the product. The crude product can then be collected by filtration, washed, and purified by recrystallization.[3]

A specific synthesis of this compound was reported by Wilson and Hunt in the Australian Journal of Chemistry in 1983, though the detailed experimental protocol from this source could not be accessed for this guide.[2][4]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the benzimidazole ring system and the reactive chloromethyl group.

-

Benzimidazole Ring: The benzimidazole core is a robust aromatic system. The nitrogen atoms can act as nucleophiles or be protonated. The ring is generally stable to a range of reaction conditions but can be susceptible to electrophilic substitution on the benzene ring.

-

Chloromethyl Group: The C-Cl bond in the chloromethyl group is highly activated towards nucleophilic substitution. This makes this compound a valuable electrophilic building block for introducing the 5-methyl-1H-benzimidazol-2-ylmethyl moiety into other molecules. Common nucleophiles that can displace the chloride ion include amines, thiols, and alkoxides.

The stability of the compound is generally good under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong bases and nucleophiles to prevent degradation.

The following diagram illustrates the key reactive sites of the molecule.

References

- 1. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Benzimidazole,2-(chloromethyl)-5-methyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. zh.mindat.org [zh.mindat.org]

Solubility Profile of 2-(chloromethyl)-5-methyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(chloromethyl)-5-methyl-1H-benzimidazole, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on presenting the available qualitative information, alongside detailed, generalized experimental protocols for determining the solubility of this compound. These methodologies are based on established practices for related benzimidazole derivatives and are intended to empower researchers to generate precise and reliable solubility data.

Introduction

This compound is a crucial building block in medicinal chemistry, forming the structural core of a wide array of biologically active molecules. Its solubility in various solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and the formulation of final drug products. An understanding of its solubility behavior is therefore paramount for efficient drug development and manufacturing processes.

Solubility Data

While precise quantitative solubility data for this compound is not extensively documented, qualitative descriptions of its solubility have been reported. The available information is summarized in the table below.

| Solvent | Temperature | Solubility | Source |

| Water | Not Specified | Moderately Soluble | [1] |

| Ethanol | Not Specified | Completely Soluble | [1] |

| Methanol | Not Specified | Completely Soluble | [1] |

It is important to note that terms like "moderately soluble" and "completely soluble" are qualitative. For rigorous scientific and development purposes, quantitative determination is necessary. The subsequent sections provide a framework for such experimental determination.

Experimental Protocol for Solubility Determination

The following is a generalized but detailed protocol for the quantitative determination of the solubility of this compound. This method is based on the common "shake-flask" or static gravimetric method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-determined calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

HPLC Method for Quantification

A general HPLC method suitable for the analysis of benzimidazole derivatives is outlined below. Method optimization may be required.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV detector set at a wavelength of maximum absorbance for the compound (e.g., determined by UV-Vis spectrophotometry).

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve by plotting peak area against concentration.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be fully characterized in the scientific literature, this guide provides the necessary qualitative information and a robust experimental framework for its determination. The detailed protocol for the static equilibrium method, coupled with a suitable HPLC analytical procedure, offers a clear path for researchers to generate the precise data required for advancing research and development involving this important chemical entity. The provided workflow diagram serves as a visual aid to streamline the experimental process.

References

Spectroscopic Profile of 2-(chloromethyl)-5-methyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(chloromethyl)-5-methyl-1H-benzimidazole. The information detailed herein is essential for its identification, characterization, and application in synthetic chemistry and drug discovery. The data is presented in a structured format, supplemented with detailed experimental protocols and logical workflow diagrams to facilitate understanding and replication.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

The NMR data provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts are influenced by the electron-donating methyl group at the 5-position and the electron-withdrawing chloromethyl group at the 2-position.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Assignment |

| ~12.6 (br s, 1H) | N-H |

| ~7.4 (s, 1H) | H-4 |

| ~7.3 (d, 1H) | H-7 |

| ~7.0 (d, 1H) | H-6 |

| ~4.9 (s, 2H) | -CH₂Cl |

| ~2.4 (s, 3H) | -CH₃ |

Note: Data is predicted based on analogs and spectroscopic principles.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400-3000 | N-H stretch (broad) | Medium-Strong |

| ~3050-3000 | Aromatic C-H stretch | Medium |

| ~2950-2850 | Aliphatic C-H stretch (-CH₃, -CH₂Cl) | Medium-Weak |

| ~1625 | C=N stretch | Medium |

| ~1450 | Aromatic C=C stretch | Medium-Strong |

| ~1270 | C-N stretch | Medium |

| ~810 | C-H out-of-plane bend (aromatic) | Strong |

| ~750 | C-Cl stretch | Strong |

Note: Data is predicted based on analogs and spectroscopic principles.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation. The molecular weight of this compound is 180.63 g/mol .[1]

| m/z (Mass-to-Charge Ratio) | Assignment | Relative Intensity |

| 182 | [M+2]⁺ (due to ³⁷Cl isotope) | Moderate |

| 180 | [M]⁺ (Molecular ion, due to ³⁵Cl isotope) | High |

| 145 | [M-Cl]⁺ | Moderate |

| 144 | [M-HCl]⁺ | High |

| 117 | [M-CH₂Cl]⁺ | Moderate |

Note: Data is predicted based on analogs and spectroscopic principles.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data. The following are generalized protocols for the characterization of benzimidazole derivatives.

Synthesis of this compound

The synthesis of 5-substituted-2-(chloromethyl)-1H-benzimidazoles is typically achieved through the condensation of the corresponding 4-substituted-o-phenylenediamine with chloroacetic acid.[2]

-

Reaction Setup: A mixture of 4-methyl-o-phenylenediamine and chloroacetic acid in a 1:1.1 molar ratio is refluxed in 4N hydrochloric acid.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.

-

Data Acquisition: The instrument is operated in positive ion mode to observe the molecular ion and characteristic fragment ions. The data is plotted as relative intensity versus the mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

The following diagram illustrates the logical relationship of the spectroscopic data in identifying the final compound.

References

Biological Activity Screening of 2-(Chloromethyl)-5-methyl-1H-benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-(chloromethyl)-5-methyl-1H-benzimidazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological potential of the benzimidazole scaffold. This document outlines the synthesis, experimental protocols for antimicrobial and anticancer screening, and summarizes the available quantitative data to facilitate further research and development in this area.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that are structurally analogous to naturally occurring nucleotides, allowing them to interact with various biopolymers. This structural feature has led to their investigation and development for a wide range of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The this compound core provides a reactive chloromethyl group at the 2-position, which serves as a versatile handle for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. The methyl group at the 5-position can influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile. This guide focuses on the screening of these derivatives to identify and characterize their potential as therapeutic agents.

Synthesis of this compound Derivatives

The foundational step in screening the biological activity of this class of compounds is their chemical synthesis. The general synthetic route to this compound and its subsequent derivatives is a multi-step process.

General Synthesis Protocol

The synthesis typically begins with the condensation of 4-methyl-o-phenylenediamine with chloroacetic acid. This reaction is commonly carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting this compound can then be further functionalized. A variety of nucleophiles, including amines, phenols, thiols, and other heterocyclic moieties, can be reacted with the chloromethyl group to yield a library of N-substituted, O-substituted, or S-substituted derivatives. Microwave-assisted synthesis has also been employed to improve reaction times and yields.

Biological Activity Screening

The synthesized this compound derivatives are subjected to a battery of in vitro assays to determine their biological potential. The primary areas of investigation for this class of compounds have been their antimicrobial and anticancer activities.

Antimicrobial Activity

The antimicrobial properties of these derivatives are typically assessed against a panel of pathogenic bacteria and fungi. The primary quantitative measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Summary of In Vitro Antimicrobial Activity of 2-(chloromethyl)-1H-benzimidazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| VMKP 8 | Candida albicans | 12.5 | [1] |

| Derivative 2d | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |

| Derivative 2e | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |

| Derivative 3a | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |

| Derivative 3b | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |

| Derivative 3c | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |

| Derivative 4d | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |

| Derivative 4e | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |

| Derivative 2d | Escherichia coli | 3.1 | [1] |

| Derivative 2e | Escherichia coli | 3.1 | [1] |

| Derivative 3a | Escherichia coli | 3.1 | [1] |

| Derivative 3b | Escherichia coli | 3.1 | [1] |

| Derivative 3c | Escherichia coli | 3.1 | [1] |

| Derivative 4d | Escherichia coli | 3.1 | [1] |

| Derivative 4e | Escherichia coli | 3.1 | [1] |

| Derivative 3d | Gram-positive and Gram-negative bacteria | 3.1 | [1] |

| Derivative 3e | Gram-positive and Gram-negative bacteria | 3.1 | [1] |

Note: The table summarizes data for the broader class of 2-(chloromethyl)-1H-benzimidazole derivatives due to limited specific data on 5-methyl substituted compounds.

Anticancer Activity

The anticancer potential of these derivatives is evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the cytotoxic effects of these compounds.

Table 2: Summary of In Vitro Anticancer Activity of Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8e (Benzimidazolyl-linked triazolotriazine) | HepG2 (Hepatocellular carcinoma) | 5.13 | [2] |

| N,2,6-Trisubstituted 1H-benzimidazole derivatives | Various cancer cell lines | Good activity | [3] |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Five tested cell lines | 1.84 - 10.28 (µg/mL) | [4] |

| 2-substituted benzimidazole derivatives | HCT116, MCF7 | Good docking scores and activity | [5] |

| 2-substituted benzimidazole derivatives | HEPG2, MCF7, HCT 116 | <10 (µg/mL) | [6] |

Note: The table includes data for a range of substituted benzimidazole derivatives to provide a broader context of their anticancer potential.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of biological activity data.

Synthesis of 2-(chloromethyl)-1H-benzimidazole

A mixture of o-phenylenediamine (80 mmol) and chloroacetic acid (70 mmol) is refluxed in 5 N HCl (60 mL) for 8 hours.[7] The reaction mixture is then cooled and neutralized with ammonia. The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel.[7]

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

-

Preparation of Compound Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration.

-

Preparation of Microtiter Plates: Add a suitable broth medium to all wells of a 96-well plate.

-

Serial Dilution: Create a two-fold serial dilution of the compound across the plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate the wells with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9][10]

Anticancer Screening: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[11][12][13][14]

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[11][12][13][14]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While specific signaling pathway data for this compound derivatives is limited, the broader class of benzimidazoles has been shown to exert its anticancer effects through various mechanisms. These include the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2, which are crucial for tumor angiogenesis and growth.[2] Some derivatives have also been shown to induce apoptosis, the programmed cell death, in cancer cells.

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Caption: Postulated mechanism of action for anticancer benzimidazole derivatives targeting the VEGFR-2 signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for biological screening. While the available data on the 5-methyl substituted derivatives is still emerging, the broader class of benzimidazoles has demonstrated significant potential as both antimicrobial and anticancer agents. This guide provides the foundational knowledge and standardized protocols necessary for researchers to further explore the therapeutic utility of this interesting class of molecules. Future work should focus on the systematic synthesis and screening of a wider range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. protocols.io [protocols.io]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. researchhub.com [researchhub.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT (Assay protocol [protocols.io]

Potential Therapeutic Targets of 2-(Chloromethyl)-5-methyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential therapeutic applications of 2-(chloromethyl)-5-methyl-1H-benzimidazole. While direct biological data on this specific compound is limited in publicly accessible literature, this document extrapolates its potential therapeutic targets based on extensive research into closely related benzimidazole derivatives. The benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. This guide details the synthetic protocols, summarizes key biological activity data from analogous compounds, and outlines the experimental procedures used to evaluate these activities. Furthermore, it visualizes potential mechanisms of action and experimental workflows to aid in the design of future research and drug development efforts.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-methyl-o-phenylenediamine with chloroacetic acid. This reaction, a variation of the Phillips benzimidazole synthesis, is acid-catalyzed and results in the formation of the benzimidazole ring system.

Experimental Protocol: Synthesis via Phillips Condensation

This protocol is adapted from the established synthesis of similar 2-(chloromethyl)benzimidazoles.[1][2]

Materials:

-

4-methyl-o-phenylenediamine

-

Chloroacetic acid

-

4N Hydrochloric acid (HCl)

-

Ammonium hydroxide solution or sodium hydroxide (NaOH) solution

-

Methanol or ethanol

-

Water

Procedure:

-

A mixture of 4-methyl-o-phenylenediamine (1 molar equivalent) and chloroacetic acid (1.2-1.5 molar equivalents) is prepared.

-

4N HCl is added to the mixture to act as a catalyst and solvent.

-

The reaction mixture is refluxed for 3 to 6 hours at a temperature of 100-120°C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

The aqueous solution is neutralized with a base, such as ammonium hydroxide or a dilute NaOH solution, with vigorous stirring until a pH of 8-9 is reached, leading to the precipitation of the product.

-

The precipitate is collected by suction filtration and washed with water to remove any remaining salts.

-

The crude product is then dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound.

Potential Therapeutic Targets and Biological Activities

The therapeutic potential of this compound is inferred from the extensive research on its derivatives and the broader class of benzimidazole compounds. The reactive chloromethyl group at the 2-position serves as a versatile handle for the synthesis of a wide array of derivatives with diverse biological activities. The primary areas of therapeutic interest are antifungal, antimicrobial, and anticancer applications.

Antifungal Activity

Derivatives of 2-(chloromethyl)-1H-benzimidazole have demonstrated significant antifungal activity against various phytopathogenic fungi.[1][2][3][4][5] The mechanism of action for many antifungal benzimidazoles involves the disruption of microtubule assembly by binding to β-tubulin, which is crucial for fungal cell division.

Table 1: Antifungal Activity of 2-(chloromethyl)-1H-benzimidazole Derivatives

| Compound ID | Fungal Species | IC50 (µg/mL) | Reference |

| 4m | Colletotrichum gloeosporioides | 20.76 | [1][3] |

| Alternaria solani | 27.58 | [1][3] | |

| Fusarium solani | 18.60 | [1][3] | |

| 5b | Cytospora sp. | 30.97 | [1][3] |

| Colletotrichum gloeosporioides | 11.38 | [1][3] | |

| Botrytis cinerea | 57.71 | [1][3] | |

| Fusarium solani | 40.15 | [1][3] | |

| 7f | Botrytis cinerea | 13.36 | [1][3] |

This protocol is based on the methodology used to evaluate the antifungal activity of benzimidazole derivatives against phytopathogenic fungi.[1]

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Acetone (as a solvent for the test compound)

-

Sterilized Petri dishes

-

Mycelial plugs of the test fungi

-

Incubator

Procedure:

-

The test compound, this compound, is dissolved in acetone to prepare a stock solution.

-

The stock solution is mixed with molten PDA medium at approximately 55°C to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL).

-

The PDA medium containing the test compound is poured into sterilized Petri dishes.

-

A mycelial plug (typically 4-5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus and placed at the center of the agar plate.

-

Plates are incubated at a suitable temperature (e.g., 25 ± 1°C).

-

The diameter of the fungal colony is measured after a specified incubation period (e.g., 3-5 days).

-

The percentage of growth inhibition is calculated relative to a control plate containing only the solvent.

-

The IC50 value, the concentration of the compound that inhibits 50% of mycelial growth, is determined from the dose-response curve.

Antimicrobial Activity

Table 2: Antibacterial Activity of 2-chloromethyl-1H-benzimidazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| VMKP 8 | Candida albicans | 12.5 | [3] |

| Derivative 26 | Candida albicans | 12.5 | [3] |

This is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Test compound solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Incubator

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using MHB.

-

Each well is inoculated with the standardized bacterial suspension.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The benzimidazole scaffold is present in numerous anticancer agents, and its derivatives have been shown to target various hallmarks of cancer. The potential anticancer mechanisms of this compound can be inferred from studies on related compounds.

-

Tubulin Polymerization: Many benzimidazole derivatives, such as albendazole and mebendazole, exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Topoisomerase Inhibition: Some benzimidazole derivatives can act as topoisomerase I poisons, trapping the enzyme-DNA complex and leading to DNA strand breaks and cell death.

-

Kinase Inhibition: Benzimidazoles have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation, such as Casein Kinase 2 (CK2).

-

Epigenetic Modulation: There is emerging evidence that benzimidazole-containing compounds can target epigenetic regulators, such as lysine demethylases (KDMs), which are often dysregulated in cancer.

Table 3: Cytotoxicity of Benzimidazole Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | [6] |

| DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | [6] | |

| H69AR (Lung) | 49.9 ± 0.22 (µg/mL) | [6] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

-

The solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations

Signaling Pathways and Mechanisms of Action

Caption: Potential anticancer mechanisms of benzimidazole derivatives.

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Chloromethyl)-5-methyl-1H-benzimidazole: A Core Building Block for Organic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound featuring a benzene ring fused to an imidazole ring, with a chloromethyl group at the 2-position and a methyl group at the 5-position. This molecule serves as a pivotal building block in synthetic organic chemistry, primarily due to the reactive chloromethyl group which allows for facile derivatization. The benzimidazole scaffold itself is a "privileged structure" in medicinal chemistry, as it is a constituent of naturally occurring compounds like Vitamin B12 and is known to interact with numerous biological targets. Consequently, derivatives of this compound are of significant interest in the development of novel therapeutic agents and functional materials.[1][2][3] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, supported by detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While specific experimental data for this substituted analog is not widely published, the data for the parent compound, 2-(chloromethyl)-1H-benzimidazole, provides a reliable reference point.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 80567-68-6 | [4] |

| Molecular Formula | C₉H₉ClN₂ | [4] |

| Molecular Weight | 180.63 g/mol | [4] |

| Appearance | White to yellow solid/powder | |

| Melting Point | 146-148 °C (dec.) (for unsubstituted analog) |

Table 2: Spectroscopic Data (Reference: 2-(chloromethyl)-1H-benzimidazole)

| Technique | Data Interpretation | Reference |

| ¹H NMR | δ ~12.50 (s, 1H, NH), ~7.54 (m, 2H, Ar-H), ~7.16 (m, 2H, Ar-H), ~4.91 (s, 2H, CH₂). Note: For the 5-methyl analog, the aromatic signals would be more complex, and a singlet for the methyl group (CH₃) would appear around δ 2.4 ppm. | [5] |

| ¹³C NMR | δ ~150.1, ~141.6, ~138.0, ~124.1, ~116.5, ~42.1 (CH₂Cl). Note: For the 5-methyl analog, an additional signal for the methyl carbon would appear around δ 21.4 ppm, and the aromatic carbon signals would be shifted. | [5][6] |

| FTIR (KBr) | ~3211 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1450 cm⁻¹ (C=C stretch), ~750 cm⁻¹ (Ar C-H bend). Note: The 5-methyl analog would also show aliphatic C-H stretching around 2920 cm⁻¹. | [5][7] |

| Mass Spec (EI) | m/z 166 (M⁺), 131 (M⁺ - Cl), 104, 77. Note: For the 5-methyl analog, the molecular ion peak would be at m/z 180/182. | [5][8] |

Synthesis of the Core Building Block

The most common and reliable method for synthesizing this compound is the Phillips condensation reaction. This involves the cyclocondensation of 4-methyl-o-phenylenediamine (3,4-diaminotoluene) with chloroacetic acid in the presence of a strong acid, typically hydrochloric acid, which acts as both a catalyst and a solvent.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. isca.me [isca.me]

- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. 1H-Benzimidazole,2-(chloromethyl)-5-methyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

The Lynchpin of Synthesis: A Technical Guide to the Reactivity of the Chloromethyl Group in 2-(Chloromethyl)-5-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among the plethora of benzimidazole derivatives, 2-(chloromethyl)-5-methyl-1H-benzimidazole stands out as a pivotal intermediate, prized for its versatile reactivity. The presence of a chloromethyl group at the 2-position provides a highly reactive electrophilic site, enabling a diverse range of chemical transformations and facilitating the synthesis of extensive compound libraries for drug discovery and development. This technical guide delves into the core reactivity of this valuable building block, providing insights into its synthesis, key reactions, and biological significance, supported by experimental data and mechanistic visualizations.

Synthesis of the Core Scaffold

The primary and most common method for the synthesis of this compound involves the condensation of 4-methyl-o-phenylenediamine with chloroacetic acid. This reaction is typically carried out under acidic conditions, with hydrochloric acid being the most frequently employed catalyst, followed by neutralization to precipitate the product.

Experimental Protocol: Synthesis of this compound

A mixture of 4-methyl-o-phenylenediamine and chloroacetic acid is refluxed in 4N hydrochloric acid for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with an aqueous solution of ammonium hydroxide or sodium bicarbonate, leading to the precipitation of the crude product. The resulting solid is then filtered, washed with water, and purified by recrystallization, typically from an ethanol/water mixture, to yield this compound. A reported synthesis in ethanol at ambient temperature showed a high yield of 98%.

The Cornerstone of Reactivity: Nucleophilic Substitution

The exceptional utility of this compound stems from the high reactivity of the chloromethyl group towards nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles, providing a straightforward and efficient route to a vast number of 2-substituted-5-methyl-1H-benzimidazole derivatives. This reactivity is the linchpin for the generation of diverse molecular architectures with a wide spectrum of biological activities.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is one of the most extensively utilized transformations. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride formed during the reaction. Common bases include potassium carbonate, triethylamine, or an excess of the reacting amine. The choice of solvent is often polar aprotic, such as dimethylformamide (DMF) or acetonitrile.

Table 1: Synthesis of 2-((Arylamino)methyl)-5-methyl-1H-benzimidazole Derivatives

| Nucleophile | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aniline | K2CO3, KI | DMF | Microwave, 3-4 min | 60 | |

| p-Nitroaniline | K2CO3, KI | DMF | Microwave, 3-4 min | 70 | |

| p-Aminophenol | K2CO3, KI | DMF | Microwave, 3-4 min | - | |

| p-Aminobenzoic acid | K2CO3, KI | DMF | Microwave, 3-4 min | - | |

| Sulphanilamide | K2CO3, KI | DMF | Microwave, 3-4 min | - | |

| Various aromatic amines | KOH | Ethanol | Reflux, 6h then 2h with base | - | |

| Various aromatic amines | K2CO3, KI | DMF | Reflux, 16h | - |

Experimental Protocol: General Procedure for Reaction with Aromatic Amines

To a solution of 2-(chloromethyl)-1H-benzimidazole (a general precursor) in dimethylformamide (DMF), potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) are added. The mixture is stirred at room temperature before the addition of the respective aromatic amine. The reaction is then subjected to microwave irradiation for 3-4 minutes. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is then dried and concentrated to yield the crude product, which is purified by recrystallization.

Caption: Nucleophilic substitution with amines.

Reactions with Phenolic and Thiophenolic Nucleophiles

Similar to amines, phenols and thiophenols readily react with this compound to form the corresponding ether and thioether linkages, respectively. These reactions are also typically performed in the presence of a base to deprotonate the phenol or thiol, thereby increasing its nucleophilicity.

Table 2: Synthesis of 2-((Phenoxymethyl)/(Phenylthiomethyl))-5-methyl-1H-benzimidazole Derivatives

| Nucleophile | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Various Phenols | K2CO3 | Acetone | Reflux, 8h | Good to Excellent | |

| Dithiocarbamates | - | - | - | - |

Experimental Protocol: General Procedure for Reaction with Phenols

To a solution of 2-(chloromethyl)-1-methyl-benzimidazole (a related precursor) and a substituted phenol in dry acetone, anhydrous potassium carbonate is added. The mixture is then refluxed for 8 hours. After cooling and filtration, the solvent is evaporated, and the crude product is purified by column chromatography to afford the desired 2-((phenoxymethyl)) derivative.

Caption: Nucleophilic substitution with phenols and thiols.

Biological Significance and Mechanistic Insights

Derivatives of this compound have been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. This broad spectrum of activity underscores the importance of this scaffold in drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of benzimidazole derivatives. The mechanism of action often involves the inhibition of key enzymes or proteins involved in cell proliferation and survival. For instance, certain benzimidazole derivatives have been shown to act as microtubule inhibitors, arresting the cell cycle and inducing apoptosis. Others have been identified as inhibitors of protein kinases, such as CK1δ, or as DNA intercalating agents.

Caption: Potential anticancer mechanisms of action.

Enzyme Inhibition

The benzimidazole scaffold has been successfully employed in the design of inhibitors for various enzymes. For example, derivatives of 5,6-dichloro-2-methyl-1H-benzimidazole have shown potent urease inhibitory activity. The ability of the benzimidazole core to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the active site of an enzyme is a key factor in its success as a pharmacophore.

Caption: Drug discovery workflow for enzyme inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The reactivity of its chloromethyl group, primarily through nucleophilic substitution reactions, provides a robust platform for the synthesis of diverse libraries of compounds. The demonstrated broad-spectrum biological activity of the resulting derivatives, particularly in the realm of anticancer and enzyme inhibition, solidifies the importance of this scaffold in the ongoing quest for novel therapeutic agents. A thorough understanding of its reactivity and synthetic applications is therefore crucial for researchers and scientists in the field of drug development.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-(chloromethyl)-5-methyl-1H-benzimidazole, a key heterocyclic building block in medicinal chemistry and materials science. The document details the nucleophilic substitution reactions at the chloromethyl group and explores the predicted electrophilic substitution patterns on the benzimidazole core. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and modification of benzimidazole-based compounds.

Nucleophilic Substitution Reactions: A Versatile Handle for Derivatization

The 2-(chloromethyl) group in this compound is highly susceptible to nucleophilic attack, providing a convenient and efficient route for the introduction of a wide variety of functional groups. This reactivity is central to the utility of this compound as a scaffold in drug discovery and other applications.

The general mechanism for nucleophilic substitution at the 2-(chloromethyl) position is a standard SN2 reaction. A nucleophile (Nu:-) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion as a leaving group.

Reactions with Amine Nucleophiles

The reaction of this compound with various primary and secondary amines, as well as other nitrogen-containing nucleophiles, is a widely employed method for the synthesis of novel benzimidazole derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated.

Table 1: Synthesis of 2-(Aminomethyl)-5-methyl-1H-benzimidazole Derivatives

| Nucleophile | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | K2CO3, KI | DMF | Microwave, 3-4 min | N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)aniline | 60 | [1] |

| p-Nitroaniline | K2CO3, KI | DMF | Microwave, 3-4 min | N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-4-nitroaniline | 70 | [1] |

| p-Aminobenzoic acid | K2CO3, KI | DMF | Microwave, 3-4 min | 4-(((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzoic acid | - | [1] |

| p-Aminophenol | K2CO3, KI | DMF | Microwave, 3-4 min | 4-(((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)phenol | - | [1] |

| Sulphanilamide | K2CO3, KI | DMF | Microwave, 3-4 min | 4-amino-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)benzenesulfonamide | - | [1] |

| Various Arylamines | Triethylamine | DMF | - | 2-(arylaminomethyl)-5-methyl-1H-benzimidazoles | 55-85 | [2] |

Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of 2-(Aminomethyl)-5-methyl-1H-benzimidazole Derivatives [1]

-

To a 250 mL beaker, add this compound (1.81 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and dimethylformamide (DMF, 20 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a catalytic amount of potassium iodide (a pinch).

-

Add the respective aromatic amine (10 mmol).

-

Cover the beaker and place it in a microwave oven at a medium-low power level for 3-4 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Reactions with Thiol Nucleophiles

Sulfur nucleophiles readily react with this compound to form thioether derivatives. These reactions are often carried out in the presence of a base to deprotonate the thiol.

Table 2: Synthesis of 2-((Thio)methyl)-5-methyl-1H-benzimidazole Derivatives

| Nucleophile | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 5-(un)substituted-2-mercapto-1H-benzimidazole | Sodium | Methanol | - | bis-benzimidazole derivatives | - | [2] |

| Dithiocarbamates | - | Methanol | Reflux | S-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl) dithiocarbamates | - | [3] |

Experimental Protocol: Synthesis of bis-Benzimidazole Derivatives [2]

-

In a suitable flask, dissolve 5-methyl-2-mercapto-1H-benzimidazole in methanol.

-

Add an equimolar amount of sodium metal to generate the sodium thiolate in situ.

-

To this solution, add an equimolar amount of this compound.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Triturate the residue with water, filter the solid, and wash with water.

-

Recrystallize the crude product from a suitable solvent.

Reactions with Oxygen Nucleophiles

Phenols and alcohols can also act as nucleophiles, leading to the formation of ether linkages. These reactions typically require a base to deprotonate the hydroxyl group.

Table 3: Synthesis of 2-((Aryloxy)methyl)-5-methyl-1H-benzimidazole Derivatives

| Nucleophile | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Phenol derivatives | - | - | - | 2-((Aryloxy)methyl)-5-methyl-1H-benzimidazoles | - | [3] |

Electrophilic Substitution Reactions: Reactivity of the Benzimidazole Core

While the nucleophilic substitution at the 2-(chloromethyl) group is well-documented, the electrophilic substitution on the aromatic ring of this compound is less explored in the literature. However, based on the known reactivity of benzimidazole and its derivatives, we can predict the likely outcomes of such reactions.

The benzimidazole ring system is susceptible to electrophilic attack on the benzene ring. The position of substitution is directed by the existing substituents. In this compound, we have a methyl group at the 5-position and the imidazole ring fused at the 4 and 5 positions. The methyl group is an activating, ortho-, para-director. The imidazole moiety is generally considered to be activating towards electrophilic substitution on the fused benzene ring.

Based on the directing effects of the methyl group and the imidazole ring, electrophilic substitution is expected to occur at the 4, 6, and 7 positions.

Predicted Nitration

Nitration of benzimidazoles is a common electrophilic substitution reaction. For 5-methylbenzimidazole derivatives, nitration has been shown to occur on the benzene ring. For instance, the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one with a mixture of potassium nitrate and sulfuric acid yields the 4,6,7-trinitro derivative. This suggests that the 4, 6, and 7 positions are activated towards nitration.

Predicted Reaction:

Nitration of this compound with a nitrating agent (e.g., HNO3/H2SO4) is expected to yield a mixture of mono-, di-, and possibly tri-nitro derivatives, with substitution occurring at the 4, 6, and 7 positions. The stability of the 2-(chloromethyl) group under strong acidic conditions is a critical factor and may lead to side reactions.

Predicted Halogenation

Halogenation (e.g., bromination or chlorination) is another common electrophilic aromatic substitution. The reaction of benzimidazoles with halogens in the presence of a Lewis acid or in an acidic medium typically results in substitution on the benzene ring. For this compound, halogenation is predicted to occur at the 4, 6, and 7 positions.

Predicted Sulfonation and Friedel-Crafts Reactions

Sulfonation and Friedel-Crafts reactions on the benzimidazole ring are also possible. However, the conditions required for these reactions (strong acids and Lewis acids) may be harsh for the 2-(chloromethyl) group, potentially leading to decomposition or polymerization.

Visualizations

Reaction Pathways and Workflows

Caption: General experimental workflow for nucleophilic substitution.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Chloromethyl)-5-methyl-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(chloromethyl)-5-methyl-1H-benzimidazole and its subsequent derivatization. The methodologies are compiled from established literature and are intended to guide researchers in the preparation of these compounds, which are of significant interest due to their potential biological activities, particularly as antifungal agents.[1][2][3][4]

Synthesis of the Key Intermediate: this compound

The foundational step in the synthesis of the target derivatives is the preparation of the this compound scaffold. This is typically achieved through the condensation of 4-methyl-o-phenylenediamine with chloroacetic acid.

Reaction Scheme:

Experimental Protocol:

A general and effective method for this synthesis is the Phillips condensation reaction.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol).

-

Acidic Medium: Add 10 mL of 4N hydrochloric acid to the flask.[3][6]

-

Reflux: Heat the reaction mixture to reflux (approximately 100-120°C) and maintain this temperature for 4-8 hours.[1][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture to a pH of 7-9 by the dropwise addition of an aqueous ammonia solution or dilute sodium hydroxide.[1][5] This will cause the product to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to yield the final product.[6]

Quantitative Data Summary:

The following table summarizes typical reaction parameters and outcomes for the synthesis of related benzimidazole derivatives.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| o-phenylenediamine | Chloroacetic Acid | 5N HCl | 8 h | 79.2 | 152-154 | [1] |

| 4-nitro-2-amino-1-N-methylaniline | Chloroacetic Acid | 4N HCl | 4 h | 71 | 180-182 | [1] |

| 4-substituted-O-phenylenediamine | Chloroacetic Acid | 4N HCl | 4 h | - | - | [6] |

Synthesis of this compound Derivatives

The 2-(chloromethyl) group of the benzimidazole core is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

General Reaction Scheme:

Experimental Protocol (Example with an Amine Nucleophile):

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and the desired aromatic amine (1-1.2 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.[6][7]

-

Base: Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 mmol) to the mixture to act as a proton scavenger.[6][7] A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.[7]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. The reaction can also be carried out under microwave irradiation for a shorter reaction time (e.g., 3-4 minutes at a medium-low power level).[7]

-

Work-up: Once the reaction is complete (monitored by TLC), pour the reaction mixture into cold water.[7]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[7]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final derivative.

Quantitative Data for Derivative Synthesis:

The following table presents data for the synthesis of various benzimidazole derivatives from their 2-(chloromethyl) precursors.

| Derivative Type | Nucleophile | Base | Solvent | Yield (%) | Reference |

| 2-(Arylamino)methyl | Arylamine | Triethylamine | DMF | 55-85 | [6] |

| 2-((4-nitro-phenyl)-aminomethyl) | p-nitroaniline | K₂CO₃, KI | DMF | 70 | [7] |

| 2-((4-carboxy-phenyl)-aminomethyl) | p-aminobenzoic acid | K₂CO₃, KI | DMF | - | [7] |

| 2-((4-hydroxy-phenyl)-aminomethyl) | p-aminophenol | K₂CO₃, KI | DMF | - | [7] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent derivatization.

Caption: General workflow for the two-step synthesis of this compound derivatives.

Potential Biological Signaling Pathway

Benzimidazole derivatives have been reported to exhibit antifungal activity, which may involve the disruption of essential fungal cellular processes. While the precise mechanism for these specific derivatives is a subject of ongoing research, a plausible pathway involves the inhibition of fungal-specific enzymes or pathways.

Caption: A diagram of potential antifungal mechanisms of action for benzimidazole derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

Application Notes & Protocols: Leveraging 2-(chloromethyl)-5-methyl-1H-benzimidazole for the Development of Novel Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antifungal agents derived from 2-(chloromethyl)-5-methyl-1H-benzimidazole. This document outlines the synthetic pathways, antifungal screening methodologies, and key structure-activity relationship (SAR) insights to guide the development of potent and selective antifungal compounds.

Introduction

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its broad spectrum of biological activities, including antifungal properties. The 2-(chloromethyl) substituted benzimidazoles, particularly this compound, serve as versatile starting materials for the synthesis of a diverse library of derivatives. The reactive chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores to modulate the antifungal potency and spectrum of activity.

The primary mechanism of action for many benzimidazole-based antifungals involves the inhibition of fungal microtubule assembly by binding to β-tubulin.[1] This disruption of the cytoskeleton interferes with essential cellular processes like nuclear division, leading to fungal cell death.[1] Another key target for azole-containing benzimidazole derivatives is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[2][3][4]

This document details the synthesis of various derivatives from 2-(chloromethyl)-1H-benzimidazole and its analogs, summarizes their antifungal efficacy, and provides standardized protocols for their preparation and biological evaluation.

Data Presentation: Antifungal Activity of Benzimidazole Derivatives

The following table summarizes the in vitro antifungal activity of various benzimidazole derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole and its analogs. The data is presented as the half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) in µg/mL against a panel of pathogenic fungi.

| Compound ID | Modification on Benzimidazole Core | Fungal Strain | IC50 (µg/mL) | MIC (µg/mL) | Reference |

| 4m | 1-Methyl, 2-((unsubstituted-phenoxy)methyl) | C. gloeosporioides | 20.76 | - | [5][6] |

| A. solani | 27.58 | - | [5][6] | ||

| F. solani | 18.60 | - | [5][6] | ||

| 7f | 1-Methyl, 5-Nitro, 2-((4-chlorophenoxy)methyl) | B. cinerea | 13.36 | - | [6][7] |

| 5b | 1-Methanesulfonyl, 2-chloromethyl | C. gloeosporioides | 11.38 | - | [6][7] |

| Cytospora sp. | 30.97 | - | [6][7] | ||

| B. cinerea | 57.71 | - | [6][7] | ||

| F. solani | 40.15 | - | [6][7] | ||

| VMKP 8 | Derivative of 2-chloromethyl-1H-benzimidazole | C. albicans | - | 12.5 | [8] |

| 6f | Phenylhydrazone derivative | R. solani | 1.20 (EC50) | - | [9] |

| M. oryzae | 1.85 (EC50) | - | [9] | ||

| 8a | Chrysanthemum acid moiety | B. cinerea | Approx. equal to Thiabendazole | - | [10] |

| S. sclerotiorum | Twice as active as Thiabendazole | - | [10] | ||

| Bisbenzimidazole Derivatives | Alkylated bisbenzimidazoles | Various Candida and Aspergillus species | - | 0.975 - 15.6 | [11] |

| Benzimidazole-1,3,4-oxadiazole Hybrids (4h, 4p) | Hybrid compounds | C. albicans | - | 1.95 | [3] |

| Benzimidazole-1,2,4-triazole Hybrids (6b, 6i, 6j) | Hybrid compounds | C. glabrata | - | 0.97 | [4][12] |

Experimental Protocols

Protocol 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole

This protocol describes the synthesis of the key starting material, 2-(chloromethyl)-1H-benzimidazole, from o-phenylenediamine and chloroacetic acid.[5][13]

Materials:

-

o-phenylenediamine

-

Chloroacetic acid

-

5 N Hydrochloric acid (HCl)

-

Ammonia solution

-

Petroleum ether

-

Acetone

-

Silica gel for column chromatography

Procedure:

-

A mixture of o-phenylenediamine (e.g., 7.56 g, 70 mmol) and chloroacetic acid (e.g., 7.56 g, 80 mmol) is taken in a round-bottom flask containing 5 N HCl (60 mL).[5]

-

The reaction mixture is refluxed in an oil bath for 8 hours.[5][13]

-

After reflux, the mixture is cooled to room temperature.

-

The cooled solution is neutralized with ammonia solution until a neutral pH is achieved.[5][13]

-

The resulting yellow precipitate is collected by filtration and washed thoroughly with water.[5]

-

The crude product is purified by column chromatography on silica gel using a petroleum ether-acetone (3:1) solvent system to yield 2-(chloromethyl)-1H-benzimidazole as a yellow solid.[5]

Protocol 2: Synthesis of N-substituted 2-(chloromethyl)benzimidazole Derivatives

This protocol details the general procedure for the N-alkylation or N-acylation of the benzimidazole ring.[5][13]

Materials:

-

2-(chloromethyl)-1H-benzimidazole

-

Anhydrous toluene or acetone

-

Alkylating agent (e.g., dimethyl sulfate) or Acylating agent (e.g., acetyl chloride, methanesulfonyl chloride)

-

Triethylamine (for acylation)

-

Chloroform or Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure for N-methylation:

-

To a solution of 2-(chloromethyl)-1H-benzimidazole (e.g., 1.01 g, 6.07 mmol) in anhydrous toluene (10 mL), add dimethyl sulfate (e.g., 0.63 mL, 6.67 mmol) dropwise at room temperature.[5]

-

Reflux the reaction mixture in an oil bath for 3 hours.[5]

-

After cooling, add water (10 mL) and basify the mixture with ammonia.[5]

-

Extract the product with chloroform (3 x 20 mL).[5]

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the N-methylated product.

Procedure for N-acylation:

-